molecular formula C11H14O2S B13640708 2-(Ethylthio)-1-(2-methoxyphenyl)ethan-1-one

2-(Ethylthio)-1-(2-methoxyphenyl)ethan-1-one

Cat. No.: B13640708
M. Wt: 210.29 g/mol
InChI Key: UANDOAOWTLNPCO-UHFFFAOYSA-N
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Description

2-(Ethylthio)-1-(2-methoxyphenyl)ethan-1-one is an organic compound with a complex structure that includes an ethylthio group and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylthio)-1-(2-methoxyphenyl)ethan-1-one typically involves the reaction of 2-methoxybenzaldehyde with ethyl mercaptan in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylthio)-1-(2-methoxyphenyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(Ethylthio)-1-(2-methoxyphenyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Ethylthio)-1-(2-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets. The ethylthio group can interact with thiol groups in proteins, while the methoxyphenyl group can engage in aromatic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylthio)-1-(2-methoxyphenyl)ethan-1-one
  • 2-(Ethylthio)-1-(4-methoxyphenyl)ethan-1-one
  • 2-(Ethylthio)-1-(2-hydroxyphenyl)ethan-1-one

Uniqueness

2-(Ethylthio)-1-(2-methoxyphenyl)ethan-1-one is unique due to the specific combination of the ethylthio and methoxyphenyl groups. This combination imparts distinct chemical and biological properties that differentiate it from similar compounds.

Properties

Molecular Formula

C11H14O2S

Molecular Weight

210.29 g/mol

IUPAC Name

2-ethylsulfanyl-1-(2-methoxyphenyl)ethanone

InChI

InChI=1S/C11H14O2S/c1-3-14-8-10(12)9-6-4-5-7-11(9)13-2/h4-7H,3,8H2,1-2H3

InChI Key

UANDOAOWTLNPCO-UHFFFAOYSA-N

Canonical SMILES

CCSCC(=O)C1=CC=CC=C1OC

Origin of Product

United States

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